molecular formula C22H17N3O4S B305699 (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid

(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid

Número de catálogo B305699
Peso molecular: 419.5 g/mol
Clave InChI: QODBGRYTNYPGEG-MHWRWJLKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid, also known as MTI-101, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. In

Mecanismo De Acción

(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid works by inhibiting the activity of a protein called Hsp90, which is involved in the folding and stabilization of other proteins. Inhibition of Hsp90 leads to the degradation of client proteins, many of which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid has also been shown to induce DNA damage and inhibit angiogenesis, the process by which new blood vessels are formed.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid is its specificity for Hsp90, which reduces the likelihood of off-target effects. However, its potency can also be a limitation, as it may require high concentrations to achieve therapeutic effects. Additionally, the synthesis of (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid can be complex and time-consuming, which may limit its use in large-scale studies.

Direcciones Futuras

There are several future directions for research on (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid. One area of interest is the development of more potent and selective Hsp90 inhibitors. Another area of interest is the combination of (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid, as well as its potential use in clinical trials.

Métodos De Síntesis

(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid is synthesized through a multi-step process that involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form 1-(2-methylphenyl)-3-oxobutan-1-amine. This intermediate is then reacted with thiosemicarbazide to form 1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidine-5-carboxylic acid. The final step involves the reaction of this intermediate with indole-3-acetic acid to form (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid.

Aplicaciones Científicas De Investigación

(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Propiedades

Nombre del producto

(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid

Fórmula molecular

C22H17N3O4S

Peso molecular

419.5 g/mol

Nombre IUPAC

2-[3-[(E)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetic acid

InChI

InChI=1S/C22H17N3O4S/c1-13-6-2-4-8-17(13)25-21(29)16(20(28)23-22(25)30)10-14-11-24(12-19(26)27)18-9-5-3-7-15(14)18/h2-11H,12H2,1H3,(H,26,27)(H,23,28,30)/b16-10+

Clave InChI

QODBGRYTNYPGEG-MHWRWJLKSA-N

SMILES isomérico

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)O)/C(=O)NC2=S

SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)C(=O)NC2=S

SMILES canónico

CC1=CC=CC=C1N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)C(=O)NC2=S

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.